Planteose
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
470-57-5 |
|---|---|
Molecular Formula |
C18H32O16 |
Molecular Weight |
504.4 g/mol |
IUPAC Name |
(2S,3R,4S,5R,6R)-2-[[(2R,3S,4S,5S)-3,4-dihydroxy-5-(hydroxymethyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C18H32O16/c19-1-5-8(22)11(25)13(27)16(31-5)30-3-7-10(24)15(29)18(4-21,33-7)34-17-14(28)12(26)9(23)6(2-20)32-17/h5-17,19-29H,1-4H2/t5-,6-,7-,8+,9-,10-,11+,12+,13-,14-,15+,16+,17-,18+/m1/s1 |
InChI Key |
NIBVDXPSJBYJFT-ZQSKZDJDSA-N |
Isomeric SMILES |
C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)OC[C@@H]2[C@H]([C@@H]([C@](O2)(CO)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O)O)O)O)O |
Canonical SMILES |
C(C1C(C(C(C(O1)OCC2C(C(C(O2)(CO)OC3C(C(C(C(O3)CO)O)O)O)O)O)O)O)O)O |
Origin of Product |
United States |
Natural Occurrence and Distribution of Planteose in Biological Systems
Interspecific Distribution of Planteose Across Diverse Plant Taxa
This compound has been identified in various plant families and genera, with a notable presence in seeds and, in some cases, vegetative tissues.
Presence in Angiosperm Families and Select Plant Genera
This compound has been reported in several families within the Angiosperms (flowering plants). sci-hub.sewikipedia.orgunlv.edubritannica.combsienvis.nic.inebsco.com While not universally present across all angiosperms, its occurrence has been documented in specific plant genera. Early findings reported its presence in Plantago species. sci-hub.se Subsequently, it has been found in other families, with most belonging to the Tubiflorae. sci-hub.se
Accumulation Patterns in Seeds of Agricultural and Wild Species (e.g., Tobacco, Sesame, Chia, Plantago)
This compound is known to accumulate in the seeds of certain plant species, where it is considered to function as a storage carbohydrate. researchgate.netnih.gov Its amount increases during seed ripening and decreases during germination, consistent with a storage role. nih.gov
Specific examples of species where this compound accumulates in seeds include:
Tobacco (Nicotiana tabacum) : Reported to contain this compound in its seeds. researchgate.net
Sesame (Sesamum indicum) : this compound has been identified in sesame seeds. researchgate.netnih.govpublish.csiro.aunih.gov Sesamose, a tetrasaccharide, has also been found in sesame seeds and is tentatively identified as a higher homolog of the this compound series. sci-hub.seresearchgate.net
Chia (Salvia hispanica) : this compound is a major oligosaccharide found in the mucilage of chia seeds. researchgate.netnih.gov
Plantago species : this compound was first discovered in the seeds of Plantago species and has since been found in the seeds of 35 different Plantago species. sci-hub.senih.gov
Data on this compound concentration in seeds of these species can vary depending on the specific study and methodology. However, research indicates it is present in significant amounts, particularly in chia seed mucilage. researchgate.netnih.gov
Identification in Root Parasitic Weeds (e.g., Orobanche spp., Striga spp., Phelipanche spp.)
This compound has been identified in the seeds of several economically important root parasitic weeds belonging to the Orobanchaceae family, including Orobanche spp., Striga spp., and Phelipanche spp. researchgate.netnih.govsciencedaily.cominnovationnewsnetwork.comtandfonline.comresearchgate.netbiorxiv.orgbiorxiv.orgasiaresearchnews.comresearchgate.net Its presence in these parasitic plants is noteworthy, and its metabolism plays a role in their germination process. nih.govsciencedaily.cominnovationnewsnetwork.combiorxiv.orgbiorxiv.org
Specific species where this compound has been found include:
Orobanche minor nih.govnih.govsciencedaily.cominnovationnewsnetwork.comresearchgate.netbiorxiv.orgbiorxiv.orgasiaresearchnews.comresearchgate.netoup.com
Orobanche crenata researchgate.net
Phelipanche aegyptiaca researchgate.net
Striga hermonthica researchgate.net
In Orobanche minor, this compound is accumulated as a storage sugar in dry seeds. researchgate.netoup.com Upon perception of host-derived strigolactones, this compound is rapidly metabolized, providing essential hexoses for germination. researchgate.netnih.govsciencedaily.cominnovationnewsnetwork.combiorxiv.orgbiorxiv.orgoup.com
Occurrence in Vegetative Tissues (e.g., Actinidia Leaves)
While this compound is predominantly found in seeds, it has also been reported in vegetative tissues, although its occurrence in these parts is considered restricted. sci-hub.se
A notable example is its presence in the leaves of Actinidia species, such as Actinidia deliciosa and Actinidia arguta (kiwifruit). publish.csiro.aunih.govoup.comnih.govresearchgate.netunirioja.esresearchgate.net In Actinidia leaves, this compound has been identified as a major soluble carbohydrate and a short-term storage form of sucrose (B13894). publish.csiro.aunih.govresearchgate.netresearchgate.net Studies have shown that this compound concentrations in Actinidia leaves can fluctuate diurnally, being synthesized during the day and degraded during the night, in contrast to sucrose. publish.csiro.aunih.govresearchgate.net this compound has also been detected in kiwifruit tissues. oup.comnih.gov
This compound has also been reported in the rhizomes of Teucrium canadense. sci-hub.se
Intraspecific Localization of this compound within Plant Organs and Tissues
Within a single plant species, the distribution of this compound can be localized to specific organs and tissues, particularly within seeds.
Distribution in Seed Compartments: Embryo vs. Surrounding Tissues (e.g., Endosperm, Perisperm, Seed Coat)
Research, particularly in root parasitic weeds like Orobanche minor, has provided detailed insights into the localization of this compound within seed compartments. nih.govsciencedaily.cominnovationnewsnetwork.comresearchgate.netbiorxiv.orgbiorxiv.orgasiaresearchnews.com
Studies using techniques such as matrix-assisted laser desorption/ionization–mass spectrometry imaging (MALDI-MSI) have shown that in Orobanche minor dry seeds, this compound is primarily distributed in the tissues surrounding the embryo, including the endosperm, perisperm, and seed coat. nih.govsciencedaily.cominnovationnewsnetwork.comresearchgate.netbiorxiv.orgbiorxiv.orgasiaresearchnews.com Notably, this compound was found to be absent or present at much lower levels within the embryo itself. sciencedaily.cominnovationnewsnetwork.comresearchgate.netbiorxiv.orgbiorxiv.orgasiaresearchnews.com
This distribution pattern supports the role of this compound as a storage carbohydrate in these seeds, providing nutrients to the embryo during germination. nih.govsciencedaily.cominnovationnewsnetwork.comresearchgate.netbiorxiv.orgbiorxiv.orgasiaresearchnews.com The endosperm, perisperm, and seed coat are considered to play roles in nutrient supply in root parasitic weeds. nih.govresearchgate.net In chia seeds, this compound is a major oligosaccharide in the mucilage, which is associated with the seed coat. researchgate.netnih.gov
The hydrolysis of this compound during germination in Orobanche minor occurs in the apoplast around the embryo, facilitated by enzymes like α-galactosidase (OmAGAL2), to supply the embryo with essential hexoses. nih.govsciencedaily.cominnovationnewsnetwork.combiorxiv.orgbiorxiv.org
Table: this compound Distribution in Orobanche minor Dry Seeds
| Seed Compartment | This compound Presence | Notes |
| Embryo | Absent or Low | |
| Endosperm | Present | Distributed in this tissue. nih.govresearchgate.netasiaresearchnews.com |
| Perisperm | Present | Distributed in this tissue. nih.govresearchgate.netasiaresearchnews.com |
| Seed Coat | Present | Strong signals detected. researchgate.netasiaresearchnews.com |
This localized distribution highlights the specific role of this compound as a stored energy source mobilized to support the initial growth of the radicle upon germination. nih.govsciencedaily.cominnovationnewsnetwork.combiorxiv.orgbiorxiv.org
Characterization of this compound Transport in Plant Vascular Systems (Phloem Translocation)
Research indicates that this compound is transported within the vascular system of certain plants via the phloem, the tissue responsible for translocating sugars and other organic compounds from source tissues (where they are produced or stored) to sink tissues (where they are utilized or stored). flybase.orgfishersci.atwikipedia.org Studies on Actinidia arguta 'Hortgem Tahi' vines have provided direct evidence of this compound transport in the phloem.
This compound has been detected in phloem exudates collected from both leaf petioles and fruit peduncles of A. arguta. During periods of peak export, the concentration of this compound in the phloem exudate was found to be equal to or even greater than that of sucrose, a primary transport sugar in many plant species. Experiments using radiolabelled this compound have confirmed its movement along the shoot away from the site of synthesis in the leaf.
The mechanism of this compound transport in the phloem is suggested to be symplastic, similar to other galactosyl-sucrose oligosaccharides. This process likely involves the movement of sugars through plasmodesmata, which are cytoplasmic connections between adjacent plant cells, potentially utilizing a 'polymer trapping' mechanism. Symplastic unloading of sugars in sink tissues requires these cellular connections between phloem sieve elements and surrounding parenchyma cells.
While transported to sink tissues like fruit, this compound appears to be rapidly metabolized. In A. arguta fruit, this compound constituted a smaller proportion of the total soluble carbohydrate compared to sucrose (2% vs. 14%), but exhibited a five times higher specific activity of 14C, indicating its quick turnover within the fruit. Despite this rapid metabolism in the fruit sink, both this compound and sucrose are considered major transport sugars in kiwifruit, being equally represented in the phloem sap. Analysis of petiole vascular bundles in kiwifruit has shown a homogeneous longitudinal distribution of both sucrose and this compound, although their lateral distribution differed, with this compound also identified as a storage saccharide in these tissues.
Biosynthesis and Metabolic Pathways of Planteose
Enzymatic Pathways for Planteose Biosynthesis
This compound biosynthesis is primarily catalyzed by specific glycosyltransferases.
Precursor Substrate Utilization in this compound Synthesis
This compound is a trisaccharide composed of galactose and sucrose (B13894). publish.csiro.auresearchgate.netresearchgate.net Its synthesis involves the transfer of a galactosyl unit to sucrose. Early research suggested that UDP-D-galactose is a better donor for galactose than galactinol (B1212831) in this compound synthesis. researchgate.net The reaction involves UDP-α-D-galactose and sucrose as substrates, yielding UDP and 6F-α-D-galactosylsucrose (this compound). qmul.ac.ukexpasy.orgkegg.jp This indicates that sucrose and UDP-Galactose are key precursor substrates for this compound synthesis. qmul.ac.ukexpasy.orgkegg.jpresearchgate.net
Functional Characterization of Putative this compound Synthase Enzymes
The enzyme responsible for catalyzing the synthesis of this compound is sucrose 6F-α-galactosyltransferase (EC 2.4.1.167). qmul.ac.ukexpasy.orgkegg.jp This enzyme is involved in the synthesis of this compound and higher analogues in the seeds of Plantago and Sesamum species. qmul.ac.ukexpasy.orgkegg.jp While the synthesis of raffinose (B1225341) family oligosaccharides (RFOs), which are also galactosyl-sucrose carbohydrates, involves galactinol as a galactosyl donor catalyzed by galactinol synthase (GolS) and raffinose synthase (RS) cambridge.orgfrontiersin.org, the synthesis of this compound is indicated to utilize UDP-Gal rather than galactinol. researchgate.netnih.gov Functional characterization of putative this compound synthase enzymes, specifically sucrose 6F-α-galactosyltransferase, has confirmed its role in transferring a galactose moiety from UDP-α-D-galactose to the fructose (B13574) moiety of sucrose at the 6F position. qmul.ac.ukexpasy.orgkegg.jp
Catabolism and Hydrolysis of this compound
This compound is degraded through hydrolysis, primarily mediated by α-galactosidases.
Investigation of α-Galactosidase-Mediated this compound Hydrolysis
This compound is hydrolyzed by α-galactosidases (AGALs) during processes such as seed germination, releasing galactose and sucrose. innovationnewsnetwork.comsciencedaily.combiorxiv.orgeurekalert.orgresearchgate.netnih.govnih.govoup.comnih.govnih.govnih.gov This hydrolysis is considered the first step in this compound metabolism. nih.govoup.com Studies in Orobanche minor seeds have shown that this compound is rapidly hydrolyzed after the perception of strigolactones, providing essential hexoses for germination. innovationnewsnetwork.comsciencedaily.combiorxiv.orgeurekalert.orgnih.gov Inhibition of α-glycosidase activity by substances like Nojirimycin (B1679825) has been shown to inhibit this compound metabolism and impede seed germination in O. minor, highlighting the importance of this enzymatic step. innovationnewsnetwork.comsciencedaily.combiorxiv.orgeurekalert.orgnih.govoup.com
Diurnal and Developmental Regulation of this compound Degradation
This compound levels can fluctuate depending on the plant's developmental stage and environmental cues. In Actinidia leaves, this compound is synthesized during the day and degraded during the night, exhibiting a diurnal pattern. publish.csiro.auresearchgate.netresearchgate.net This pattern is opposite to that of sucrose. publish.csiro.auresearchgate.netresearchgate.net In seeds, this compound accumulates during development and is rapidly consumed during germination. nih.govcambridge.org The hydrolysis of this compound is rapidly induced in Orobanche minor seeds after the perception of strigolactones, which are germination stimulants. innovationnewsnetwork.comsciencedaily.combiorxiv.orgeurekalert.orgnih.gov This indicates a developmental regulation of this compound degradation linked to the initiation of germination.
Molecular and Biochemical Analysis of Key Hydrolytic Enzymes (e.g., OmAGAL2 from Orobanche minor)
Molecular and biochemical studies have identified specific α-galactosidases involved in this compound hydrolysis. In Orobanche minor, OmAGAL2, an α-galactosidase family member, has been characterized for its role in this compound hydrolysis during seed germination. innovationnewsnetwork.comsciencedaily.combiorxiv.orgeurekalert.orgresearchgate.netnih.govoup.comnih.govnih.govresearchgate.net Biochemical assays and molecular characterization indicate that OmAGAL2 is involved in the hydrolysis of this compound in the apoplast surrounding the embryo after strigolactone perception. innovationnewsnetwork.comsciencedaily.combiorxiv.orgeurekalert.orgresearchgate.netnih.govoup.comnih.gov OmAGAL2 belongs to the GH27 protein family and possesses a signal peptide at its N-terminus, an α-galactosidase motif, and conserved aspartate residues at its active sites. nih.govresearchgate.net Its expression is significantly increased during germination after strigolactone treatment. nih.govresearchgate.net In vivo visualization of α-galactosidase activity in germinating O. minor seeds using X-α-Gal showed blue coloration, indicating hydrolysis of the α-galactosyl linkage, particularly in the seed coats near the micropyle where the radicle emerges. researchgate.netnih.gov this compound is primarily stored in tissues surrounding the embryo, such as the endosperm, perisperm, and seed coat, and OmAGAL2 is indicated to hydrolyze it in the apoplast around the embryo. innovationnewsnetwork.comsciencedaily.combiorxiv.orgeurekalert.orgresearchgate.netoup.comnih.gov
Regulatory Mechanisms Governing this compound Metabolism
The metabolism of this compound, particularly its breakdown during seed germination, is tightly regulated in response to environmental signals and internal cues.
Influence of Plant Hormones (e.g., Strigolactones) on this compound Cycling
Strigolactones (SLs), a class of plant hormones, play a significant role in stimulating the germination of root parasitic weeds, including Orobanche species oup.comsciencedaily.comresearchgate.net. Perception of SLs by these seeds activates this compound metabolism biorxiv.orgsciencedaily.cominnovationnewsnetwork.com. Research on O. minor has shown that upon perception of synthetic strigolactones like GR24, the metabolism of this compound is rapidly initiated oup.combiorxiv.orgsciencedaily.com. This activation leads to a prompt decrease in this compound levels and a corresponding increase in the levels of glucose and fructose, the products of its hydrolysis oup.com.
Studies indicate that SLs trigger the activation of α-galactosidases, such as OmAGAL2, which are responsible for the initial hydrolysis of this compound nih.govinnovationnewsnetwork.comasiaresearchnews.com. This suggests a direct or indirect hormonal regulation of the enzymes involved in this compound degradation during germination nih.govinnovationnewsnetwork.comasiaresearchnews.com. The increased availability of hexoses resulting from this compound metabolism is essential for the energy-intensive process of radicle emergence and subsequent parasitic growth oup.comnih.gov.
Effects of Glycosidase Inhibitors on this compound Metabolism (e.g., Nojirimycin)
Glycosidase inhibitors, compounds that interfere with the activity of enzymes that hydrolyze glycosidic bonds, have been used to study the importance of this compound metabolism and as potential control agents for parasitic weeds oup.combiorxiv.orgsciencedaily.com. Nojirimycin (NJ), an iminosugar and a potent inhibitor of glucosidases, has been shown to significantly alter sugar metabolism and selectively inhibit the germination of O. minor oup.comnih.govbiorxiv.orgsciencedaily.com.
Research indicates that while NJ treatment does not significantly affect the initial consumption of this compound, it substantially reduces the consumption of sucrose, a key intermediate in the this compound metabolic pathway oup.com. This leads to a decreased production of glucose and fructose oup.com. Studies suggest that NJ primarily inhibits invertases, the enzymes responsible for hydrolyzing sucrose into glucose and fructose oup.comnih.govjst.go.jp. By blocking this step, NJ prevents the supply of essential monosaccharides required for germination, effectively inhibiting the process oup.comnih.govjst.go.jp.
Transcriptome analysis of O. minor seeds treated with NJ suggests that the inhibitor disrupts sugar signaling pathways, which are crucial for promoting seed germination nih.gov. This indicates a complex interplay between glycosidase activity, sugar metabolism, and hormonal signaling in regulating germination mediated by this compound breakdown nih.gov. The selective inhibitory effect of NJ on parasitic weed germination highlights the potential of targeting this compound metabolism as a strategy for weed control oup.comsciencedaily.cominnovationnewsnetwork.comasiaresearchnews.com.
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 440140 |
| Strigolactones | 5281396 (Strigol) thegoodscentscompany.com, 11300974 (rac-GR24) nih.gov, 10590166 ((-)-Strigolactone GR24) nih.gov, 11358436 (Strigolactone analog) cenmed.com |
| Nojirimycin | 65242 guidetopharmacology.orgwikipedia.orguni.lu |
| Sucrose | 5988 |
| Glucose | 5793 |
| Fructose | 275 |
| Galactose | 6035 |
| Galactinol | 17976 |
| Raffinose | 18001 |
| OmAGAL2 | Not applicable (protein) |
| Invertase | Not applicable (enzyme class) |
| Galactinol Synthase | Not applicable (enzyme class) |
Data Tables
Here are some interactive data tables based on the information presented:
| Metabolite | Change during O. minor Germination (after SL treatment) | Notes |
|---|---|---|
| This compound | Decreases promptly | Storage carbohydrate utilized during germination |
| Sucrose | Decreases significantly (after this compound decrease) | Intermediate product of this compound hydrolysis |
| Glucose | Increases gradually | End product of sucrose hydrolysis, essential for germination |
| Fructose | Increases gradually | End product of sucrose hydrolysis, essential for germination |
| Treatment (O. minor seeds + GR24) | This compound Consumption | Sucrose Consumption | Glucose/Fructose Levels | Germination Rate |
|---|---|---|---|---|
| Nojirimycin (NJ) | Similar to non-treated | Lower than non-treated | Significantly less than non-treated | Inhibited (dose-dependent) |
| Non-treated | Decreases promptly | Decreases significantly | Increase gradually | High |
Physiological and Ecological Functions of Planteose
Role of Planteose as a Carbohydrate Reserve
Contribution to Seed Germination and Initial Seedling Growth
This compound serves as a storage carbohydrate in the seeds of certain plant species, playing a crucial role in providing energy and carbon resources during the initial stages of germination and seedling growth. biorxiv.orgoup.comnih.govoup.comsciencedaily.com In root parasitic weeds like Orobanche minor, this compound is accumulated in the tissues surrounding the embryo, such as the endosperm, perisperm, and seed coat. biorxiv.orgnih.govsciencedaily.com These tissues are vital for supplying nutrients to the developing embryo during germination. biorxiv.orgnih.govsciencedaily.com
Upon perception of host-derived germination stimulants, such as strigolactones, this compound metabolism is activated in parasitic weed seeds. biorxiv.orgoup.comoup.comsciencedaily.cominnovationnewsnetwork.comnih.gov The hydrolysis of this compound, primarily catalyzed by α-galactosidase (AGAL) enzymes, releases monosaccharides like galactose, glucose, and fructose (B13574). biorxiv.orgoup.comnih.govoup.comsciencedaily.com These hexoses are then utilized by the embryo to fuel metabolic processes necessary for germination and the initiation of radicle elongation. biorxiv.orgoup.comoup.comsciencedaily.comnih.govasiaresearchnews.com Studies on Orobanche minor have shown that inhibiting this compound metabolism with substances like nojirimycin (B1679825) can impede seed germination, highlighting the importance of this carbohydrate reserve for early development in these plants. biorxiv.orgoup.comoup.comsciencedaily.cominnovationnewsnetwork.comnih.govasiaresearchnews.com
Dynamics of this compound as a Short-Term Storage Carbohydrate in Source Leaves
In addition to its role in seeds, this compound functions as a short-term storage carbohydrate in the leaves of some plants, notably in Actinidia species (kiwifruit). researchgate.netpublish.csiro.aupublish.csiro.auresearchgate.netmedkoo.com In kiwifruit leaves, this compound accumulates to high levels and exhibits a diurnal pattern of synthesis and degradation, similar to that of starch in other plants. publish.csiro.aupublish.csiro.auresearchgate.net Labelling studies using ¹⁴CO₂ have demonstrated that this compound incorporates substantial amounts of radioactivity, indicating its active synthesis in leaves. publish.csiro.aupublish.csiro.auresearchgate.net this compound is synthesized during the day and broken down during the night, suggesting its role in the temporary storage of photosynthetically produced sucrose (B13894). publish.csiro.aupublish.csiro.auresearchgate.net This dynamic pattern of accumulation and degradation supports its function as a transient reserve carbohydrate in source leaves. publish.csiro.aupublish.csiro.auresearchgate.net
This compound in Plant-Plant Interactions
Metabolic Interplay in Root Parasitic Weed Biology (e.g., Orobanche spp., Striga spp.)
This compound plays a significant role in the complex metabolic interactions between root parasitic weeds, such as Orobanche and Striga species, and their host plants. biorxiv.orgoup.comoup.comsciencedaily.cominnovationnewsnetwork.comnih.govasiaresearchnews.com These obligate parasites rely on signals from host roots, like strigolactones, to trigger their seed germination. biorxiv.orgoup.comoup.comsciencedaily.cominnovationnewsnetwork.comnih.govasiaresearchnews.com As discussed earlier, the breakdown of stored this compound in the parasite's seed provides the necessary energy for this initial growth phase, enabling the radicle to emerge and search for the host root. biorxiv.orgoup.comoup.comsciencedaily.comnih.govasiaresearchnews.com
The activation of this compound metabolism upon sensing host signals represents a critical step in the parasitic life cycle. biorxiv.orgoup.comoup.comsciencedaily.cominnovationnewsnetwork.comnih.govasiaresearchnews.com The subsequent hydrolysis of this compound provides the developing parasite with essential hexoses, which are then utilized for growth and the development of the haustorium, the specialized organ that attaches to the host and facilitates nutrient transfer. biorxiv.orgoup.comoup.comsciencedaily.cominnovationnewsnetwork.comnih.govasiaresearchnews.com The dependence of parasitic weed germination on this compound metabolism makes it a potential target for selective control strategies aimed at disrupting their life cycle. biorxiv.orgoup.comoup.comsciencedaily.cominnovationnewsnetwork.comnih.govasiaresearchnews.com
Implications for Nutrient Transfer and Host-Parasite Synchronization
The metabolism of this compound in parasitic weed seeds is intimately linked to the establishment of a successful parasitic relationship and the subsequent transfer of nutrients from the host. The hydrolysis of this compound provides the initial energy burst required for the parasite's radicle to grow towards the host root and form the haustorium. biorxiv.orgoup.comoup.comsciencedaily.comnih.govasiaresearchnews.com This process needs to be synchronized with the presence of the host root to ensure the parasite's survival. The perception of host-derived strigolactones acts as the key signal for this synchronization, initiating the breakdown of this compound at an opportune moment. biorxiv.orgoup.comoup.comsciencedaily.cominnovationnewsnetwork.comnih.govasiaresearchnews.com
Once the haustorium is established, the parasitic weed begins to acquire water, minerals, and carbohydrates directly from the host's vascular system. sciencedaily.cominnovationnewsnetwork.comasiaresearchnews.com While this compound itself is primarily a storage compound utilized during germination, its successful metabolism is a prerequisite for the parasite to reach the stage where it can tap into the host's resources. The efficiency of nutrient transfer from host to parasite is crucial for the parasite's continued growth and development, ultimately impacting crop yield in agricultural settings. sciencedaily.cominnovationnewsnetwork.comasiaresearchnews.com
Transport Physiology of this compound within the Plant Body
This compound has been identified not only as a storage carbohydrate but also as a sugar transported within the plant, particularly in Actinidia species. researchgate.netresearchgate.net In kiwifruit, both this compound and sucrose are considered major transport sugars found in the phloem sap. researchgate.netresearchgate.net Studies using radiolabelled compounds have shown that this compound, along with sucrose, is translocated from source leaves through shoots to developing fruit. researchgate.netresearchgate.net In phloem exudate from leaf petioles and fruit peduncles, this compound can be present in quantities equal to or even greater than sucrose during periods of peak export. researchgate.netresearchgate.net
While this compound is transported to sink tissues like fruit, its concentration in the fruit itself may be relatively low compared to sucrose. researchgate.netresearchgate.net However, the higher specific activity of ¹⁴C in this compound within the fruit suggests that it is rapidly metabolized upon arrival. researchgate.netresearchgate.net This indicates that this compound is not merely transported but is actively utilized in sink tissues. The presence and transport of this compound in the phloem suggest a role in long-distance carbon allocation in certain plant species, although the precise mechanisms of its loading and unloading in different tissues may vary. researchgate.netlibretexts.org The transport of oligosaccharides like this compound in the phloem is considered an adaptive strategy in some species, potentially influencing photoassimilate retention and translocation efficiency. researchgate.net
Mechanisms of Phloem Loading and Long-Distance Translocation
Long-distance transport of carbohydrates in plants occurs primarily through the phloem, a process known as translocation. This movement is generally explained by the Pressure Flow Hypothesis (also known as the Mass Flow Hypothesis), which posits that a pressure gradient drives the bulk flow of phloem sap from source tissues (where sugars are loaded) to sink tissues (where sugars are unloaded) ck12.orggatech.eduunacademy.combiologynotesonline.comnih.govelifesciences.org. Phloem loading, the process by which sugars enter the sieve tubes in source tissues, can occur via apoplastic or symplastic pathways, often involving active transport mechanisms gatech.edubiologynotesonline.comnih.govuoanbar.edu.iqasps.org.au.
While sucrose is the predominant sugar translocated in the phloem of most plant species biologynotesonline.comfrontiersin.org, this compound has been identified as a major transport sugar in certain plants, notably species within the genus Actinidia (kiwifruit) researchgate.netactahort.orgishs.orgfrontiersin.orgnih.govresearchgate.net. Studies on Actinidia arguta have shown that this compound is present in phloem exudates from both leaf petioles and fruit peduncles, and it can be translocated from leaves through shoots to fruit in quantities similar to or even greater than sucrose researchgate.netactahort.orgishs.org. This suggests that in these species, this compound contributes significantly to the efficient transport of soluble carbohydrates to sink tissues actahort.orgishs.org.
The mechanism of this compound loading in Actinidia is suggested to be symplastic, potentially occurring via a 'polymer trapping' mechanism researchgate.net. In this model, smaller sugars (like sucrose) move into specialized companion cells (intermediary cells) through plasmodesmata and are then synthesized into larger raffinose-family oligosaccharides (RFOs), such as this compound. These larger molecules are thought to be unable to diffuse back into the mesophyll cells due to size exclusion by plasmodesmata, thus accumulating in the phloem and contributing to the osmotic potential that drives mass flow researchgate.net.
Research using radiolabelled carbohydrates in Actinidia arguta has provided direct evidence of this compound translocation. Following the introduction of ¹⁴CO₂, radiolabelled this compound was observed moving along the shoot away from the labelled leaf, alongside sucrose researchgate.net. This finding supports its role as a translocated carbon form in this species researchgate.net.
This compound Metabolism in Sink Tissues (e.g., Fruit)
Upon reaching sink tissues, such as developing fruits, transported carbohydrates are unloaded from the phloem and metabolized to support growth, storage, or respiration gatech.edubiologynotesonline.combyjus.com. The unloading process can be either symplastic or apoplastic, depending on the plant species and sink tissue researchgate.netasps.org.au.
In kiwifruit (Actinidia species), despite being a major sugar transported in the phloem, this compound is rapidly metabolized upon arrival in the fruit researchgate.netactahort.orgishs.org. Studies using ¹⁴C labelling have indicated that the specific activity of ¹⁴C was significantly higher for this compound than for sucrose in the fruit, suggesting that this compound is quickly broken down researchgate.net. This rapid metabolism implies that this compound serves as a readily available source of carbon for the developing fruit actahort.orgishs.org.
While the specific enzymatic pathways for this compound metabolism in kiwifruit fruit are not detailed in the provided search results, general sugar metabolism in sink tissues involves the cleavage of disaccharides like sucrose by invertase or sucrose synthase, yielding monosaccharides such as glucose and fructose frontiersin.orgnih.gov. These hexoses are then typically phosphorylated by fructokinase or hexokinase to enter central metabolic pathways frontiersin.orgnih.gov. Given that this compound is a trisaccharide containing sucrose and galactose researchgate.netpublish.csiro.au, its metabolism likely involves glycoside hydrolases, such as α-galactosidases, to break it down into its constituent monosaccharides or disaccharides before further processing.
Beyond its role in fruit, this compound also functions as a storage carbohydrate in the seeds of certain plants, including the parasitic weed Orobanche minor innovationnewsnetwork.comnih.govsciencedaily.combiorxiv.orgnih.gov. In these seeds, this compound is primarily located in the tissues surrounding the embryo and is rapidly hydrolyzed during germination following the perception of strigolactones innovationnewsnetwork.comsciencedaily.combiorxiv.orgnih.gov. This hydrolysis, catalyzed by enzymes like α-galactosidase (e.g., OmAGAL2 in O. minor), provides essential hexoses to the developing embryo, highlighting a specific metabolic role for this compound during this critical developmental stage innovationnewsnetwork.comsciencedaily.combiorxiv.orgnih.gov.
Analytical Methodologies and Research Techniques for Planteose Characterization
Advanced Extraction and Purification Strategies for Planteose
Initial isolation of this compound from plant tissues is a critical step that dictates the quality of subsequent structural analyses. The goal is to obtain a highly pure sample, free from interfering compounds like other sugars, proteins, and secondary metabolites.
Solid-Phase Extraction (SPE) is a widely used technique for the purification and concentration of analytes from complex mixtures. For oligosaccharides like this compound, SPE protocols are optimized to exploit the unique physicochemical properties of carbohydrates. An optimized SPE method has been successfully used to isolate this compound in high purity and excellent yield from the water-extractable mucilage of chia (Salvia hispanica L.) seeds. nih.gov
The choice of the solid phase (sorbent) is crucial for effective separation. Graphitized carbon has proven particularly effective for purifying oligosaccharides prior to structural characterization. researchgate.net Various SPE materials have been systematically compared for the purification of oligosaccharides, with microcrystalline cellulose (B213188) also showing high potential due to its stability and the high recovery rates it affords. researchgate.netplos.orgnih.gov Mixed-mode SPE, which combines reverse-phase and ion-exchange properties, can also be effective in separating oligosaccharides from interfering peptides in food-derived samples. nih.govumn.edu
Table 1: Comparison of SPE Sorbent Materials for Oligosaccharide Purification
| Sorbent Material | Principle of Separation | Advantages for Oligosaccharide Purification | Reference |
|---|---|---|---|
| Graphitized Carbon | Adsorption based on polarity and stereochemistry. Strong retention of polar compounds like carbohydrates. | Excellent for separating isomers and removing interfering substances. Commonly used for oligosaccharide cleanup before MS analysis. | researchgate.netnih.gov |
| Microcrystalline Cellulose (MCC) | Hydrophilic Interaction Liquid Chromatography (HILIC). | High stability, good recovery rates (>70%), and reproducibility for derivatized oligosaccharides. | researchgate.netplos.orgnih.gov |
| C18 (Reverse-Phase) | Hydrophobic interactions. Retains non-polar compounds while polar oligosaccharides elute. | Effective for removing non-polar contaminants, but may have low retention for very small, hydrophilic oligosaccharides. | nih.gov |
| Mixed-Mode (e.g., Reverse-Phase/Strong Cation Exchange) | Combines hydrophobic and ion-exchange interactions. | More effective than reverse-phase alone for separating oligosaccharides from peptides in complex samples like protein hydrolysates. | nih.govumn.edu |
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of carbohydrates. nih.gov For complex mixtures containing structural isomers, which are common for oligosaccharides, high-resolution methods are essential.
Porous Graphitic Carbon (PGC) chromatography has emerged as a powerful tool for this purpose. nih.govresearchgate.net Unlike other stationary phases, PGC can separate oligosaccharides not just by size, but also based on their subtle differences in linkage and three-dimensional structure. nih.gov This capability is particularly valuable for this compound, as it allows for its separation from its structural isomer, raffinose (B1225341). A PGC-LC-MS/MS method has been developed that achieves baseline separation of this compound and raffinose, which have different retention times on the PGC column, enabling their unambiguous identification in complex seed extracts. researchgate.netnih.gov This non-modifying technique is highly effective for a wide range of neutral and acidic oligosaccharides. nih.govresearchgate.net
Table 2: High-Resolution Chromatographic Separation of this compound and Raffinose
| Technique | Stationary Phase | Separation Principle | Outcome for this compound | Reference |
|---|---|---|---|---|
| HPLC-MS/MS | Porous Graphitic Carbon (PGC) | Separation based on molecular size, glycosidic linkage, and 3D structure. Planar molecules are retained more strongly. | Achieved successful separation of the isomers this compound and raffinose, which exhibited different retention times, allowing for their distinct identification. | researchgate.netnih.gov |
Spectroscopic and Spectrometric Techniques for this compound Structural Elucidation
Once a purified sample of this compound is obtained, a suite of spectroscopic and spectrometric methods are employed to determine its precise chemical structure, including the sequence of monosaccharides and the nature of the glycosidic bonds that connect them.
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the complete structural elucidation of carbohydrates in solution. frontiersin.orgnih.gov It provides detailed information on the number and type of monosaccharide residues, their anomeric configurations (α or β), and the connectivity between them. nih.govuga.edu The definitive identification of this compound isolated from chia seeds was achieved through the complete assignment of a series of 1D and 2D NMR spectra. nih.govresearchgate.net
A combination of different NMR experiments is required for a full structural assignment:
1D NMR (¹H, ¹³C): Provides an initial overview of the molecule, indicating the number of sugar residues and anomeric configurations. uga.edu
2D COSY (Correlation Spectroscopy): Identifies protons that are coupled, typically those on adjacent carbon atoms within a sugar ring, helping to trace the proton network of each monosaccharide. nih.gov
2D TOCSY (Total Correlation Spectroscopy): Establishes correlations between all protons within a single spin system (i.e., within one monosaccharide residue), allowing for the assignment of all protons in a given sugar unit from a single, well-resolved peak. nih.govuga.edu
2D ROESY (Rotating-frame Overhauser Effect Spectroscopy): Detects protons that are close in space, which is crucial for determining the sequence of monosaccharides by observing correlations between protons across the glycosidic linkage. nih.gov
2D HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon atom to which it is directly attached, enabling the assignment of carbon resonances. nih.govuga.edu
2D HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart. This is the key experiment for definitively establishing the glycosidic linkages by observing correlations from an anomeric proton on one residue to a carbon atom on the adjacent residue. nih.govuga.edu
Table 3: Role of 2D NMR Experiments in the Structural Elucidation of this compound
| NMR Experiment | Type of Information Provided | Application to this compound Structure | Reference |
|---|---|---|---|
| COSY | Shows ¹H-¹H correlations between adjacent protons. | Traces proton-proton connectivity within each monosaccharide ring (galactose, fructose (B13574), glucose). | nih.govuga.edu |
| TOCSY | Correlates all protons within a single spin system (monosaccharide). | Assigns all proton signals belonging to a specific sugar residue. | nih.govuga.edu |
| ROESY | Identifies protons that are close in three-dimensional space. | Determines the sequence of the sugar units by observing through-space interactions across glycosidic bonds. | nih.gov |
| HSQC | Correlates protons with their directly attached carbons (¹JCH). | Assigns the ¹³C chemical shift for each protonated carbon in the structure. | nih.govuga.edu |
| HMBC | Shows long-range correlations between protons and carbons (2-3 bonds). | Conclusively determines the glycosidic linkage positions (e.g., Gal (α1→6) Fru) by identifying correlations from an anomeric proton to a carbon in the next residue. | nih.govuga.edu |
Mass spectrometry (MS) is a highly sensitive technique that provides critical information on molecular weight, composition, and structure. frontiersin.orgnih.gov It is an essential tool in carbohydrate analysis due to its speed and requirement for only small amounts of sample. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS) and tandem MS (MS/MS) are central to oligosaccharide characterization. Initial LC-MS analysis of purified this compound confirmed its molecular mass to be 504 Da. nih.gov Advanced platforms like Quadrupole Time-of-Flight (QTOF) mass spectrometry provide high mass accuracy and the ability to perform fragmentation experiments (MS/MS). acs.orgnih.gov In these experiments, the isolated this compound ion is fragmented, and the resulting pattern of smaller ions provides structural information. This fragmentation is highly specific and has been used to generate distinctive patterns for this compound that allow it to be differentiated from its isomer, raffinose. researchgate.netnih.gov
Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging (MALDI-MSI) is a powerful technique that visualizes the spatial distribution of molecules directly in biological tissues. nih.govosti.gov While requiring minimal sample preparation, it can map the location of various metabolites, including lipids, proteins, and carbohydrates. nih.govosti.govrsc.org This technique could be applied to determine the precise localization of this compound within plant organs, such as in the different compartments of a seed (e.g., embryo, endosperm), providing insights into its metabolic and physiological roles. osti.govrsc.org
Determining the exact positions of the glycosidic linkages is the final step in elucidating an oligosaccharide's structure. For this compound, glycosidic linkage analysis revealed that the molecule contains two non-reducing ends, corresponding to a terminal glucopyranose and a terminal galactopyranose. nih.gov
This information is primarily derived from a combination of NMR and MS techniques. As mentioned, the 2D NMR HMBC experiment is a powerful, non-destructive method that directly observes the through-bond connectivity between an anomeric proton of one sugar and a specific carbon of the next sugar. nih.govuga.edu
Additionally, mass spectrometry-based workflows can determine linkage compositions. acs.orgnih.gov The fragmentation patterns observed in MS/MS spectra are influenced by the glycosidic linkage position. nih.gov By analyzing these patterns, it is possible to deduce or confirm the linkage sites. This multidimensional approach, combining high-resolution chromatography, NMR, and various MS techniques, provides the comprehensive data required for the unambiguous characterization of this compound.
Quantitative Profiling and Metabolomics of this compound
Gas Chromatography-Mass Spectrometry (GC-MS/GC-TOF-MS) for Metabolite Quantification
Gas Chromatography-Mass Spectrometry (GC-MS) and its time-of-flight (GC-TOF-MS) variant are powerful and widely used platforms for the quantitative analysis of a broad spectrum of plant metabolites, including sugars like this compound. nih.govspringernature.com These techniques are favored for their high sensitivity, robustness, and ability to separate and identify a wide array of compounds in complex biological extracts. nih.gov For the analysis of non-volatile molecules such as oligosaccharides, a crucial preparatory step of chemical derivatization is required to increase their volatility and thermal stability. nih.govrestek.com
A common and effective derivatization procedure for sugars involves a two-step process: methoximation followed by silylation. youtube.comnih.gov The initial methoximation step stabilizes aldehyde and keto groups, preventing the formation of multiple isomers (tautomers) in subsequent steps. youtube.com This is followed by silylation, typically using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), which replaces active hydrogens on hydroxyl and carboxyl groups with trimethylsilyl (B98337) (TMS) groups. youtube.comnih.gov This process renders the sugar volatile and suitable for GC analysis. researchgate.net
Once derivatized, the sample is injected into the GC system, where compounds are separated based on their boiling points and interaction with the capillary column. plantsjournal.com The separated compounds then enter the mass spectrometer, which ionizes them and separates the resulting fragments based on their mass-to-charge ratio, generating a unique mass spectrum for each compound. nih.gov This mass spectrum serves as a chemical fingerprint, allowing for confident identification by comparison to spectral libraries. plantsjournal.com
For quantitative analysis, an internal standard (e.g., ribitol (B610474) or isotopically labeled sorbitol) is added to the sample before extraction. nih.gov The relative response ratio, calculated by dividing the peak area of the target metabolite by the peak area of the internal standard, is used for relative quantification. nih.gov Absolute quantification can be achieved by creating calibration curves with known concentrations of purified standards. nih.gov GC-MS-based metabolomics can simultaneously measure hundreds of metabolites, providing a comprehensive profile of the metabolic state of a plant tissue. springernature.comnih.gov
Table 1: Overview of GC-MS Derivatization Steps for Sugar Analysis
| Step | Reagent Example | Purpose | Outcome |
|---|---|---|---|
| Methoximation | Methoxyamine hydrochloride in pyridine | Stabilizes aldehyde and keto groups. | Prevents tautomerization and reduces the number of derivative peaks. youtube.com |
| Silylation | N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | Replaces active hydrogens with TMS groups. | Increases volatility and thermal stability for GC analysis. youtube.comnih.gov |
Isotopic Tracing Techniques (e.g., ¹⁴CO₂ Labeling) for Metabolic Flux Analysis
Isotopic tracing is a fundamental technique used to investigate the dynamics of metabolic pathways, providing quantitative measurements of the rates (fluxes) of intracellular reactions. mdpi.com Metabolic Flux Analysis (MFA) using stable (e.g., ¹³C) or radioactive (e.g., ¹⁴C) isotopes allows researchers to track the movement of atoms through a metabolic network, revealing the contributions of different pathways to the synthesis of a particular compound. creative-proteomics.comnih.gov This approach is invaluable for understanding how plants allocate carbon resources under various physiological conditions.
In a typical experiment involving this compound and related sugars, plants are supplied with a labeled substrate, such as ¹⁴CO₂ or ¹³C-glucose. nih.gov For photosynthetic tissues, feeding with ¹⁴CO₂ allows for the incorporation of the radioactive carbon isotope into newly synthesized sugars via photosynthesis. The plant material is then harvested at various time points, and the metabolites are extracted and separated. The amount of radioactivity or the abundance of the stable isotope in specific compounds, like this compound, sucrose (B13894), and its precursor galactinol (B1212831), is then quantified.
By analyzing the distribution and flow of the isotopic label over time, researchers can elucidate the biosynthetic routes and turnover rates of these sugars. nih.gov For instance, isotopic tracing studies in cucurbits have been used to track the movement of raffinose family oligosaccharides (RFOs), demonstrating their hydrolysis in sink organs like fruits. nih.gov Such experiments can reveal the relative importance of different biosynthetic pathways and how metabolic fluxes are redirected in response to developmental cues or environmental stress. nih.gov
The choice of tracer and the experimental design are critical for obtaining meaningful flux data. researchgate.net Steady-state ¹³C-MFA, for example, involves growing cells on a ¹³C-labeled substrate until the isotopic labeling of intracellular metabolites reaches a steady state. springernature.com The specific patterns of ¹³C incorporation (isotopologues) in metabolites, measured by MS or NMR, provide detailed constraints for computational models to estimate dozens of intracellular fluxes. creative-proteomics.comresearchgate.net This powerful technique provides a detailed map of central carbon metabolism and the synthesis of secondary metabolites derived from it. mdpi.com
Molecular and Biochemical Methods for Enzyme Characterization
Enzyme Activity Assays for this compound-Metabolizing Enzymes (e.g., α-Galactosidases)
The catabolism of this compound is primarily initiated by α-galactosidases (EC 3.2.1.22), which hydrolyze the terminal α-galactosyl linkage. youtube.comfrontiersin.org Characterizing the activity of these enzymes is essential for understanding this compound metabolism. Enzyme activity assays are routinely performed using chromogenic or fluorogenic substrates that mimic the natural substrate.
A widely used method involves the synthetic substrate p-nitrophenyl-α-D-galactopyranoside (p-NPG). youtube.com In this assay, α-galactosidase cleaves p-NPG to release galactose and p-nitrophenol. The reaction is typically stopped by adding a high-pH solution (e.g., sodium carbonate), which deprotonates the released p-nitrophenol, resulting in a yellow color that can be quantified spectrophotometrically at 400-420 nm. researchgate.net The rate of color formation is directly proportional to the enzyme's activity.
Another common and highly sensitive method employs the fluorogenic substrate 4-methylumbelliferyl-α-D-galactopyranoside. researchgate.net The enzyme cleaves this substrate to release 4-methylumbelliferone, a highly fluorescent compound. The fluorescence can be measured using a fluorometer with an excitation wavelength around 360 nm and an emission wavelength around 445 nm. creative-proteomics.comresearchgate.net This assay is particularly useful for detecting low levels of enzyme activity. researchgate.net
These assays are critical for determining key enzymatic properties, such as optimal pH and temperature, thermal stability, and the effects of various metal ions or chemical reagents on enzyme activity. nih.govplantsjournal.com For example, studies on α-galactosidase from Orobanche minor showed increased activity at an acidic pH, suggesting its function in compartments like the apoplast or vacuole during seed germination to hydrolyze stored this compound. youtube.com
Table 2: Common Substrates for α-Galactosidase Activity Assays
| Substrate | Detection Method | Principle | Advantages |
|---|---|---|---|
| p-Nitrophenyl-α-D-galactopyranoside (p-NPG) | Spectrophotometry | Cleavage releases yellow p-nitrophenol at high pH. researchgate.net | Simple, cost-effective, widely used. |
| 4-Methylumbelliferyl-α-D-galactopyranoside | Fluorometry | Cleavage releases the fluorescent compound 4-methylumbelliferone. researchgate.net | High sensitivity, suitable for low activity levels. researchgate.net |
| 5-Bromo-4-chloro-3-indolyl-α-D-galactopyranoside (X-α-Gal) | Histochemical Staining | Hydrolysis produces a blue precipitate at the site of enzyme activity. youtube.com | Allows for in vivo visualization of enzyme activity in tissues. youtube.com |
Gene Cloning, Expression, and Mutagenesis Studies of Related Enzymes
Understanding the function of enzymes involved in this compound metabolism at the molecular level requires the cloning and characterization of their corresponding genes. Enzymes in the broader raffinose family oligosaccharide (RFO) pathway, such as galactinol synthase (GolS), are key targets for these studies as they control the synthesis of precursors for both raffinose and potentially this compound. nih.govresearchgate.net
The process typically begins with the identification of candidate genes, often through homology searches in genomic or transcriptomic databases. Once a candidate gene is identified, its full-length cDNA is cloned, usually via reverse transcription-polymerase chain reaction (RT-PCR). The cloned cDNA is then inserted into an expression vector, which allows for the production of the recombinant enzyme in a heterologous host system, such as Escherichia coli or yeast. nih.gov This recombinant protein can then be purified and used for detailed biochemical characterization, confirming its enzymatic function and substrate specificity.
These molecular techniques are essential for confirming the roles of specific genes in the RFO pathway and for understanding how the synthesis of compounds like this compound is regulated.
Comparative Analytical Strategies for Isomeric Carbohydrates (e.g., this compound vs. Raffinose)
This compound and raffinose are structural isomers, both being trisaccharides composed of galactose, glucose, and fructose. They differ in the linkage of the galactose unit to the sucrose moiety: in raffinose, galactose is linked to the C6 position of glucose, whereas in this compound, it is linked to the C6 position of fructose. nih.gov This subtle structural difference makes their separation and unambiguous identification a significant analytical challenge.
Mass spectrometry (MS) alone often fails to distinguish between these isomers as they have the same mass and can produce similar fragmentation patterns under standard conditions. nih.gov Therefore, chromatographic separation prior to MS detection is essential. While traditional methods like gas chromatography can separate derivatized sugar isomers, advanced liquid chromatography techniques have proven highly effective. nih.gov
A particularly powerful method for separating this compound and raffinose is porous graphitic carbon (PGC) liquid chromatography coupled with mass spectrometry (PGC-LC-MS). nih.gov PGC columns offer unique separation mechanisms based on the planar structure and polarity of the analytes, allowing for the resolution of closely related isomers that are difficult to separate on conventional reversed-phase or normal-phase columns. restek.com Studies have demonstrated that PGC chromatography can achieve baseline separation of this compound and raffinose, enabling their distinct detection based on retention time. nih.gov
Furthermore, tandem mass spectrometry (MS/MS) in negative ion mode can provide distinctive fragmentation patterns for the separated isomers. nih.govnih.gov By carefully optimizing the collision-induced dissociation (CID) energy, specific fragment ions can be generated that are characteristic of the different glycosidic linkages in this compound and raffinose. This combination of chromatographic separation and specific MS/MS fragmentation provides a robust and sensitive method for the unambiguous identification and screening of this compound in complex plant extracts. nih.gov
Emerging Research Perspectives and Biotechnological Applications of Planteose
Development of Novel Strategies for Parasitic Weed Management
Root parasitic weeds, such as those belonging to the Orobanche (broomrape) and Striga (witchweed) genera, pose a significant threat to global agriculture, causing substantial yield losses in various crops. innovationnewsnetwork.comresearchgate.nettandfonline.commdpi.com These obligate parasites are highly dependent on their host plants for nutrients, establishing a vascular connection through a specialized organ called the haustorium. innovationnewsnetwork.comtandfonline.commdpi.com The germination of many parasitic weed seeds is triggered by host-derived signals, primarily strigolactones. nih.govoup.comoup.comumn.edu Upon perception of these signals, parasitic weed seeds undergo metabolic changes, including the mobilization of stored carbohydrates to fuel germination and early growth before host attachment. nih.govoup.comumn.edu Planteose has been identified as a crucial storage carbohydrate in the seeds of several Orobanchaceae species, including Orobanche minor. nih.govoup.comnih.govasiaresearchnews.comcabidigitallibrary.orgbiorxiv.orgoup.comoup.com
Targeting this compound Metabolism as a Molecular Vulnerability in Weeds
Research has revealed that this compound metabolism is activated rapidly after the perception of strigolactones in germinating Orobanche minor seeds. nih.govoup.comasiaresearchnews.combiorxiv.orgoup.comoup.comphys.org This metabolic activation is critical for providing the energy and carbon resources necessary for the early stages of germination and radicle elongation, which are essential for the parasite to locate and attach to a host root. nih.govoup.comnih.govbiorxiv.orgoup.comoup.comumn.edu
Studies using inhibitors of glycosidases, the enzymes responsible for breaking down carbohydrates, have provided strong evidence for the importance of this compound metabolism in parasitic weed germination. For instance, nojirimycin (B1679825), a known inhibitor of α-glycosidase, has been shown to inhibit this compound metabolism and significantly impede the germination of O. minor seeds in a dose-dependent manner. innovationnewsnetwork.comnih.govoup.comasiaresearchnews.combiorxiv.orgoup.comphys.org This inhibition leads to a reduced supply of essential hexoses like glucose and fructose (B13574), which are derived from the hydrolysis of this compound and its subsequent products. oup.comnih.govumn.edu The selective inhibition of O. minor germination by nojirimycin highlights this compound metabolism as a promising molecular target for developing selective control strategies against root parasitic weeds. innovationnewsnetwork.comnih.govoup.comasiaresearchnews.combiorxiv.orgoup.comoup.comresearchgate.netphys.org
Detailed research findings on the effect of nojirimycin on O. minor germination demonstrate a clear dose-response relationship:
| Nojirimycin Concentration | Germination Rate Inhibition |
| 1 µM | 48.8% |
| 3 µM | 61.8% |
| 10 µM or higher | Complete inhibition |
This data indicates that blocking this compound metabolism effectively disrupts the germination process of the parasitic weed. oup.com
Further studies have localized this compound within the dry seeds of O. minor to the tissues surrounding the embryo, such as the endosperm, perisperm, and seed coat, suggesting its role as a storage carbohydrate reserve for the embryo during germination. innovationnewsnetwork.comnih.govasiaresearchnews.combiorxiv.orgoup.comoup.comphys.org
Design and Evaluation of Inhibitors of this compound Hydrolysis (e.g., OmAGAL2 Inhibitors)
The enzymatic hydrolysis of this compound is a key step in mobilizing its stored energy. In Orobanche minor, the enzyme α-galactosidase OmAGAL2 has been identified as being critically involved in this process. innovationnewsnetwork.comnih.govnih.govasiaresearchnews.comcabidigitallibrary.orgbiorxiv.orgoup.comoup.comumn.edu OmAGAL2 hydrolyzes this compound into sucrose (B13894) and galactose, with sucrose being further broken down into glucose and fructose by invertases, providing the necessary sugars for germination and radicle elongation. nih.govumn.edu Biochemical experiments and molecular characterization have indicated that OmAGAL2 is located in the apoplast around the embryo and is activated after strigolactone perception. innovationnewsnetwork.comnih.govasiaresearchnews.combiorxiv.orgoup.comoup.com
Given the crucial role of OmAGAL2 in providing essential sugars for germination, inhibiting its activity presents a viable strategy for parasitic weed control. Research efforts have focused on identifying and evaluating compounds that can specifically inhibit OmAGAL2. Chemical library screenings have been conducted to find potential inhibitors. nih.govumn.eduresearchgate.net
Studies have evaluated the impact of OmAGAL2 inhibitors on O. minor germination and sugar profiles. For example, two inhibitors, 82-G8 and 85-B10, were found to significantly reduce OmAGAL2 activity. umn.eduresearchgate.net When applied to O. minor seeds, these inhibitors suppressed radicle elongation by interfering with this compound metabolism. umn.edu The inhibitory effects were more pronounced when the inhibitors were applied during the conditioning phase of the seeds, suggesting that targeting the early stages of metabolic activation is crucial. umn.edu
Another compound, PI-28, was identified as an OmAGAL2 inhibitor that suppressed the radicle elongation of germinating O. minor seeds. nih.govcabidigitallibrary.org Structural optimization of PI-28 has led to the synthesis and evaluation of derivatives, some of which have shown even higher inhibitory activity against O. minor radicle elongation. nih.gov These findings support the strategy of targeting this compound metabolism, specifically through OmAGAL2 inhibition, for the control of root parasitic weeds. nih.govresearchgate.net
Broader Contributions of this compound Research to Plant Carbohydrate Science
Research into this compound extends beyond its role in parasitic weed biology, contributing to a deeper understanding of complex carbohydrate networks in plant development and driving methodological advancements in glycoscience.
Unraveling Complex Carbohydrate Networks in Plant Development
This compound is not exclusively found in parasitic weeds; it is also present in the seeds and tissues of various non-parasitic plant species, including sesame (Sesamum indicum), tobacco (Nicotiana tabacum), mints (Lamiaceae spp.), chia (Salvia hispanica), cyclamen (Cyclamen persicum), ash, and kiwifruit (Actinidia spp.). hmdb.canih.govishs.orgresearchgate.netresearchgate.net Its presence in such diverse species suggests broader physiological roles in plant carbohydrate metabolism and development.
In kiwifruit vines, this compound plays important roles in carbohydrate transport and storage. ishs.orgresearchgate.netresearchgate.net It is reported to be transported in the phloem from source to sink tissues, sometimes in quantities similar to or even greater than sucrose, enabling more efficient soluble carbohydrate transport to developing fruit. ishs.orgresearchgate.net However, upon reaching the fruit, this compound is rapidly metabolized. ishs.org Studies in Actinidia leaves indicate that this compound can function as a short-term storage carbohydrate. researchgate.netresearchgate.net Radiolabeling studies have shown that this compound incorporates substantial amounts of radioactivity and accumulates to high levels in leaves, indicating its role in the short-term storage of sucrose. researchgate.net
The presence and metabolism of this compound in different plant tissues and its dynamic changes during development and in response to environmental cues highlight its integration into complex plant carbohydrate networks. Understanding the synthesis, transport, and hydrolysis of this compound in various plant species provides insights into the diverse strategies plants employ for carbohydrate storage, mobilization, and allocation, which are fundamental processes influencing plant growth, development, and stress responses. cabidigitallibrary.org
Methodological Advancements in Glycoscience
Research on this compound, particularly in the context of its distribution and metabolism in parasitic weeds, has utilized and contributed to advancements in glycoscience methodologies. Techniques such as matrix-assisted laser desorption/ionization–mass spectrometry imaging (MALDI-MSI) have been instrumental in visualizing the spatial distribution of this compound within plant tissues, such as the dry seeds of Orobanche minor. innovationnewsnetwork.comnih.govasiaresearchnews.combiorxiv.orgoup.comoup.comphys.org This imaging technique allows researchers to understand the localization of specific carbohydrates, providing crucial context for their physiological roles.
Biochemical assays have been essential for characterizing the activity of enzymes involved in this compound metabolism, such as OmAGAL2, and for screening potential inhibitors. innovationnewsnetwork.comnih.govnih.govasiaresearchnews.combiorxiv.orgoup.comoup.comumn.eduresearchgate.net These assays, often coupled with molecular techniques for enzyme characterization and expression, are fundamental to understanding the enzymatic steps of carbohydrate metabolism. nih.govoup.comoup.com
The need to study complex carbohydrates like this compound in various biological contexts drives the development and refinement of analytical techniques in glycoscience, including methods for carbohydrate extraction, separation, identification, and quantification. ludger.comnih.gov Advancements in mass spectrometry, chromatography, and imaging techniques are continuously improving our ability to analyze the structure, localization, and dynamics of glycans and glycoconjugates in biological systems. nih.govmit.edunih.govcore.ac.uk Research on compounds like this compound provides specific case studies that push the boundaries of these analytical methods, contributing to the broader progress of glycoscience.
Q & A
Q. What experimental methods are commonly used to identify and quantify planteose in plant tissues?
this compound can be detected and quantified using metabolomic profiling combined with mass spectrometry (MS) imaging. For example, in Orobanche minor seeds, this compound distribution was mapped using matrix-assisted laser desorption/ionization (MALDI)-MS imaging, revealing its localization in seed peripheral tissues . High-performance liquid chromatography (HPLC) coupled with enzymatic assays is also employed to track this compound degradation during germination .
Q. What is the functional role of this compound in parasitic plant germination?
this compound serves as a storage carbohydrate in Orobanche minor seeds, providing energy for early germination. Upon sensing strigolactones (host-derived germination stimulants), this compound is hydrolyzed into glucose and fructose via α-galactosidase activity, fueling embryonic growth. Experimental evidence shows that inhibiting this hydrolysis (e.g., with nojirimycin) blocks germination .
Q. How can researchers ensure reproducibility in this compound metabolism studies?
Detailed documentation of experimental protocols is critical. For enzyme assays, include substrate concentrations (e.g., 10 mM this compound), pH conditions, and inhibitor dosages. Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for reporting compound characterization, such as NMR data and purity validation .
Advanced Research Questions
Q. How can α-galactosidase OmAGAL2 activity be selectively targeted to control root parasitic weeds?
To investigate OmAGAL2’s role, researchers use molecular techniques like RT-qPCR to measure gene expression during germination and heterologous expression (e.g., in E. coli) to purify the enzyme. Enzyme kinetics (Km and Vmax) can be analyzed with this compound as a substrate, and inhibitors like nojirimycin can be tested for competitive/non-competitive binding . Structural studies (X-ray crystallography) may further elucidate active-site interactions for inhibitor design.
Q. What experimental designs address contradictory findings in this compound metabolism studies?
For example, nojirimycin inhibits O. minor germination but does not block this compound consumption, suggesting alternative pathways. To resolve this, combine isotopic tracing (e.g., ¹³C-labeled this compound) with transcriptomics to identify compensatory enzymes. Control experiments should verify inhibitor specificity and rule off-target effects .
Q. How can metabolomic data be integrated with transcriptomic data to model this compound regulatory networks?
Use multi-omics approaches: Pair LC-MS/MS-based metabolite profiling with RNA-seq to identify co-expressed genes (e.g., α-galactosidases). Tools like weighted gene co-expression network analysis (WGCNA) can link this compound levels to specific gene clusters. Validate candidate genes via CRISPR knockouts or RNAi silencing in model plants .
Q. What statistical methods are appropriate for analyzing this compound-related experimental data?
For enzyme kinetics, use nonlinear regression (Michaelis-Menten models) in tools like GraphPad Prism. Metabolomic data require multivariate analysis (PCA, PLS-DA) to distinguish treatment effects. Survival analysis (Kaplan-Meier curves) can compare germination rates under different inhibitors .
Methodological Challenges
Q. How can researchers optimize sampling protocols for this compound in heterogeneous seed tissues?
Laser microdissection allows precise isolation of embryo-adjacent tissues where this compound is concentrated. Validate sampling accuracy with control experiments (e.g., comparing this compound levels in dissected vs. whole-seed extracts) .
Q. What controls are essential when testing this compound metabolism inhibitors?
Include:
- Negative controls (untreated seeds).
- Solvent controls (e.g., DMSO-only treatments).
- Positive controls (e.g., seeds treated with known germination stimulants). Measure both this compound degradation and downstream products (glucose/fructose) to confirm inhibitor specificity .
Data Interpretation
Q. How should researchers address low signal-to-noise ratios in this compound MS imaging?
Pre-treat samples with matrix additives (e.g., 2,5-dihydroxybenzoic acid) to enhance ionizability. Normalize spectra using internal standards (e.g., deuterated sugars). Replicate experiments across biological/technical triplicates to distinguish biological variation from instrument noise .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
